Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Organic Synthesis Heterocyclic Chemistry Multicomponent Reactions

Common oxazole building blocks often lack the specific substitution needed for reliable SAR. Methyl 5-methoxy-1,3-oxazole-2-carboxylate (CAS 477870-14-7) delivers the 5-methoxy electronic profile for stereochemically complex libraries. • High diastereoselectivity in photoaldol reactions for α-amino-β-hydroxy ester synthesis. • Distinct hydrogen-bonding vs. thiazoles improves molecular recognition in probe design. • Pre-formed heterocycle reduces synthetic steps in process chemistry scale-up. Available in ≥96% purity with global logistics.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 477870-14-7
Cat. No. B043196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-1,3-oxazole-2-carboxylate
CAS477870-14-7
SynonymsMethyl 5-Methoxyoxazole-2-carboxylate
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCOC1=CN=C(O1)C(=O)OC
InChIInChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3
InChIKeyVGWHLCLCKMXXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methoxy-1,3-oxazole-2-carboxylate: Chemical Building Block


Methyl 5-methoxy-1,3-oxazole-2-carboxylate (CAS 477870-14-7), with the molecular formula C6H7NO4 and a molecular weight of 157.12 g/mol, is an oxazole-containing heterocyclic compound . It is a light yellow to yellow solid with a melting point of 103-104 °C, a predicted boiling point of 229.5±32.0 °C, and a predicted density of 1.233±0.06 g/cm³ . Its primary application is as a chemical building block for advanced research and development, particularly in medicinal chemistry where the oxazole ring is a key structural motif in many biologically active natural products .

Methyl 5-methoxy-1,3-oxazole-2-carboxylate: Substitution Specificity


While several methyl oxazole-carboxylate analogs exist, generic substitution is scientifically unsound. The specific 5-methoxy substitution pattern on the 1,3-oxazole ring imparts a unique electronic character, influencing both its reactivity as a synthetic building block and its potential for molecular recognition [1]. For instance, oxazole-based fragments are known to be less flexible than thiazole-based fragments and differ in their hydrogen-bonding capabilities, which can drastically alter a molecule's 'drug ability' [2]. Therefore, replacing Methyl 5-methoxy-1,3-oxazole-2-carboxylate with a different regioisomer or heterocycle could lead to failure in a synthetic route or a loss of desired biological activity.

Methyl 5-methoxy-1,3-oxazole-2-carboxylate: Comparative Evidence


Nitro Group Requirement for Oxazole Formation

The synthesis of 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates is a versatile multicomponent reaction. A key finding is that the presence of a nitro group on the α-isocyanophenylacetate is essential for the reaction to proceed and yield the oxazole product. Without this group, the reaction pathway changes and an imidazole product is formed instead . This demonstrates that subtle structural modifications to the starting material can dramatically alter the reaction outcome, and the target compound, Methyl 5-methoxy-1,3-oxazole-2-carboxylate, is a product of this optimized pathway.

Organic Synthesis Heterocyclic Chemistry Multicomponent Reactions

Photocycloaddition for Stereoselective Amino Ester Synthesis

5-methoxyoxazoles are versatile building blocks for stereoselective synthesis. A key application is their use in a photoaldol route to α-amino-β-hydroxy carboxylic acid esters. The photocycloaddition of aldehydes to 4-unsubstituted 5-methoxyoxazoles yields cycloadducts with high yields and excellent exo-diastereoselectivities [1]. This method provides access to a biologically important class of compounds with high stereocontrol, a feature that is not universally achievable with other heterocyclic scaffolds.

Medicinal Chemistry Stereoselective Synthesis Photochemistry

Oxazole vs. Thiazole: Cytotoxicity Prerequisite

A structure-activity relationship study on multi-heterocyclic fragments compared the cytotoxicity of oxazole- and thiazole-containing compounds. The research concluded that potent cytotoxic activity required at least two linked thiazole rings, while analogous compounds with an oxazole in place of a thiazole were not active [1]. This underscores that the choice between an oxazole and thiazole heterocycle is not a matter of generic interchangeability; it is a critical determinant of biological function. Therefore, for projects where an oxazole core is specifically required, a thiazole analog cannot be substituted.

Medicinal Chemistry Anticancer SAR

Methyl 5-methoxy-1,3-oxazole-2-carboxylate: Application Scenarios


Drug Discovery Scaffold

This compound serves as a foundational building block for constructing oxazole-containing libraries for high-throughput screening in drug discovery. Its specific substitution pattern is critical for exploring structure-activity relationships (SAR) around the oxazole core . The methoxy group at the 5-position offers a distinct electronic and steric environment compared to other substituents, making it a valuable tool for medicinal chemists.

Stereoselective Synthesis Intermediate

As demonstrated by its use in photoaldol reactions , this compound class enables stereoselective synthesis of complex chiral molecules. Researchers focused on synthesizing α-amino-β-hydroxy esters or related structures would procure this compound to achieve high diastereoselectivity, a key advantage over alternative, less selective building blocks.

Chemical Probe Development

The distinct physicochemical properties of the oxazole ring, such as its lower flexibility compared to thiazoles and its specific hydrogen-bonding capabilities , make this building block useful for designing chemical probes. It can be incorporated into larger molecules to modulate their conformation and target interactions, enabling the study of biological systems.

Synthetic Route Scouting

Process chemists may utilize this compound as a key intermediate for scaling up the synthesis of more complex pharmaceutical candidates. Its availability as a high-purity, pre-formed building block can significantly shorten synthetic routes and avoid the need for complex, low-yielding heterocycle formation steps in a manufacturing process.

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